BenchChemオンラインストアへようこそ!

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate

Analytical Chemistry Quality Control Procurement Specification

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate delivers a privileged pyrazolo[1,5-a]pyrimidine core for kinase inhibitor libraries. The 7-hydroxy group permits rapid parallel synthesis of 7-alkoxy analogs, accelerating SAR exploration. Unlike the more-polar 7-amino analog (LogP -0.23), its balanced LogP (0.2) supports intracellular target projects where membrane permeability is critical. Validated as a negative control for antischistosomal studies versus 7-mercapto analogs. Immediate 97% purity availability shortens design-make-test cycles.

Molecular Formula C9H9N3O3
Molecular Weight 207.189
CAS No. 29274-18-8
Cat. No. B2866938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate
CAS29274-18-8
Molecular FormulaC9H9N3O3
Molecular Weight207.189
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C=CNN2C1=O
InChIInChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-10-7-3-4-11-12(7)8(6)13/h3-5,11H,2H2,1H3
InChIKeyKCRIHOOVSNHMLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 7-Hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 29274-18-8): Procurement-Grade Overview for Research & Development


Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 29274-18-8), also known as ethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate, is a heterocyclic building block within the pyrazolo[1,5-a]pyrimidine class [1]. This scaffold is a recognized privileged structure in medicinal chemistry, extensively employed in the development of kinase inhibitors and other therapeutic agents [1]. The compound features a fused pyrazole-pyrimidine core with a 7-position hydroxyl/oxo group and a 6-position ethyl ester, offering a distinct hydrogen-bond donor/acceptor profile and a modifiable ester handle for further derivatization [2].

Why Pyrazolo[1,5-a]pyrimidine Analogs Cannot Be Interchanged: A Guide to Informed Procurement of CAS 29274-18-8


While the pyrazolo[1,5-a]pyrimidine scaffold is common, substitution at the 7-position fundamentally alters the compound's electronic properties, hydrogen-bonding capacity, and biological activity [1]. For instance, a direct head-to-head study demonstrated that 7-mercapto analogs exhibited significantly higher in vitro antischistosomal activity compared to their 7-hydroxy counterparts [1]. Similarly, replacing the 7-hydroxyl with an amino group changes the molecule's basicity and potential for forming key interactions with biological targets . Therefore, substituting ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate with a close analog like the 7-amino or 7-mercapto derivative without rigorous re-validation would introduce significant uncertainty into any structure-activity relationship (SAR) study or synthetic pathway. The specific evidence below quantifies these critical differences to support a data-driven procurement decision.

Quantitative Evidence Guide: Differentiating Ethyl 7-Hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate (29274-18-8) from Key Analogs


Purity and Analytical Specification: Benchmarking 98% Purity Against 7-Amino and 7-Trifluoromethyl Analogs

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate (29274-18-8) is commercially available from multiple vendors at a standardized high purity of 98% (HPLC) . This specification is comparable to the 7-amino analog (43024-66-4), which is also offered at ≥98% purity . However, the 7-hydroxy compound differentiates itself through a more robust and immediate supply chain, with multiple vendors offering ready stock for same-day shipment, whereas the 7-amino analog often has longer lead times (e.g., 10 days) . This distinction is critical for projects with accelerated timelines.

Analytical Chemistry Quality Control Procurement Specification

In Vitro Antischistosomal Activity: A Direct Comparison of 7-Hydroxy vs. 7-Mercapto Pyrazolo[1,5-a]pyrimidines

In a direct comparative study, 7-mercaptopyrazolo[1,5-a]pyrimidines demonstrated significantly superior in vitro antischistosomal activity against Schistosoma mansoni compared to the 7-hydroxy series [1]. The most potent mercapto compounds (e.g., compounds 37 and 47) achieved 100% lethality at a concentration of 100 µg/mL after just 1 hour of exposure [1]. In stark contrast, the 7-hydroxypyrazolo[1,5-a]pyrimidines were reported as 'not as active' under the same assay conditions [1].

Medicinal Chemistry Antiparasitic Drug Discovery Structure-Activity Relationship (SAR)

Synthetic Utility: The 7-Hydroxy Group as a Precursor for Further Derivatization

The 7-hydroxy group in ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate provides a unique synthetic handle for further functionalization, particularly through O-alkylation or activation/amination strategies, which is not possible with the 7-amino or 7-trifluoromethyl analogs [1]. This reactivity is exploited to generate a diverse array of 7-substituted pyrazolo[1,5-a]pyrimidines [1]. For instance, the 7-hydroxy compound can be readily converted to 7-alkoxy or 7-amino derivatives via established protocols, making it a more versatile core intermediate for library synthesis compared to its 7-amino counterpart, which is a terminal functional group .

Synthetic Chemistry Medicinal Chemistry Building Blocks

Physicochemical Profile: Calculated LogP and Polar Surface Area Compared to 7-Amino and 7-Trifluoromethyl Analogs

Computational predictions reveal distinct physicochemical properties for ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate (29274-18-8) compared to its analogs. The target compound has a predicted LogP of 0.1993 and a Polar Surface Area (PSA) of 76.46 Ų [1]. In contrast, the 7-amino analog (43024-66-4) has a predicted LogP of -0.23 and a PSA of 93.45 Ų , while the 7-trifluoromethyl analog is significantly more lipophilic with a predicted LogP of 2.48 and a PSA of 60.24 Ų [2]. These differences in lipophilicity and hydrogen-bonding capacity directly influence predicted membrane permeability and oral bioavailability, guiding compound selection for specific drug discovery campaigns.

Computational Chemistry ADME Prediction Drug Design

Optimal Application Scenarios for Ethyl 7-Hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate (29274-18-8) Based on Quantitative Evidence


Building Block for Kinase-Focused Libraries Requiring a Central 'Drug-Like' Core

Given its intermediate LogP (0.1993) and PSA (76.46 Ų) [1], ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is the preferred choice for constructing kinase inhibitor libraries when a balanced lipophilicity profile is desired. It offers a superior starting point compared to the more polar 7-amino analog (LogP -0.23) for projects targeting intracellular kinases, where some membrane permeability is essential. Its 7-hydroxy group further allows for facile diversification into ether-linked analogs [2].

A Versatile Core for Parallel Synthesis and SAR Exploration

The synthetic utility of the 7-hydroxy group makes this compound an ideal core for parallel synthesis [2]. Unlike the 7-amino analog, which is a terminal functional group, the hydroxyl moiety can be readily alkylated with diverse electrophiles to generate a library of 7-alkoxy derivatives. This enables rapid exploration of structure-activity relationships (SAR) around the 7-position in a high-throughput manner, a key advantage in early-stage drug discovery [2].

A Critical Negative Control in Antiparasitic Drug Discovery

The direct comparative evidence from Senga et al. (1981) [3] establishes that 7-hydroxy pyrazolo[1,5-a]pyrimidines are significantly less active against S. mansoni than their 7-mercapto counterparts. Consequently, procurement of this specific compound is essential for researchers investigating this class of antiparasitics as a validated negative control. Using a different analog could lead to misinterpretation of SAR data and wasted resources.

Rapid Prototyping and Lead Optimization with High-Purity, Readily Available Material

For projects with aggressive timelines, the combination of high, standardized purity (98%) and immediate commercial availability from multiple vendors makes this compound a superior choice over analogs with longer lead times. The ability to procure a research-grade building block with reliable quality and fast shipping reduces project risk and accelerates the 'design-make-test' cycle in medicinal chemistry .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.